
5-(4,5-Dimethyl-4h-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine is a complex organic compound that features a triazole ring and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of benzotriazol-1-ol, N-(3-dimethylaminopropyl)-N-ethylcarbodiimide, and triethylamine . The reaction conditions often require specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as reverse-phase chromatography and high-performance liquid chromatography (HPLC) are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar Compounds
N-methylacetamide: Another compound with a similar structure but different functional groups.
2-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio]ethylamine dihydrobromide: Shares the triazole ring but has different substituents.
Uniqueness
5-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-4-methylthiazol-2-amine is unique due to its specific combination of triazole and thiazole rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C8H11N5S |
|---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
5-(4,5-dimethyl-1,2,4-triazol-3-yl)-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C8H11N5S/c1-4-6(14-8(9)10-4)7-12-11-5(2)13(7)3/h1-3H3,(H2,9,10) |
InChI Key |
XCZJSXBXTBZWEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NN=C(N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


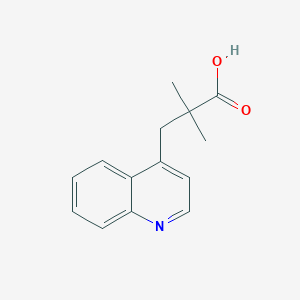
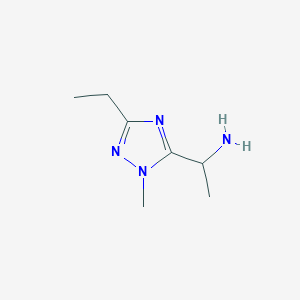
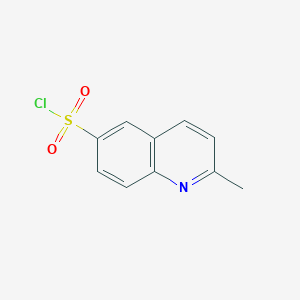


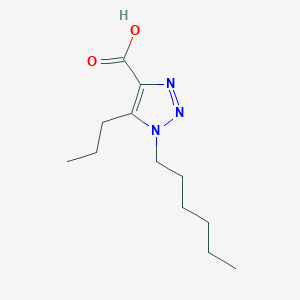

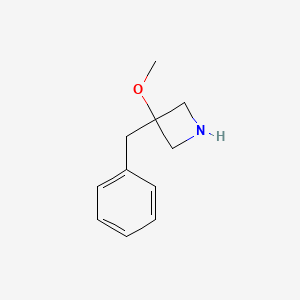
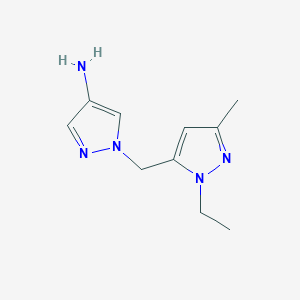


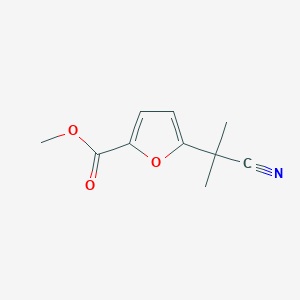
![4-[(3-nitro-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B13532370.png)

